dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine
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Overview
Description
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole with dimethylamine and an appropriate alkylating agent. One common method is the alkylation of pyrrole with 2-chloroethyl dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These methods are advantageous for large-scale production as they minimize the number of steps and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Industry: Pyrrole derivatives are used in the production of conductive polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, which is a simple five-membered ring with one nitrogen atom.
Pyrrolidine: A fully saturated derivative of pyrrole.
Indole: A bicyclic compound containing a pyrrole ring fused to a benzene ring.
Uniqueness
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is unique due to the presence of both the dimethylamine group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1893564-01-6 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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